molecular formula C23H19ClN4O3 B2936112 N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1326821-92-4

N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2936112
CAS No.: 1326821-92-4
M. Wt: 434.88
InChI Key: JCXGNAAUGUPDFI-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a heterocyclic compound featuring three core moieties:

  • 1,2-dihydropyridin-2-one ring: A six-membered lactam ring with keto functionality, influencing hydrogen-bonding interactions.
  • 1,2,4-oxadiazol-5-yl group: Linked to a 3-methylphenyl substituent, enhancing aromatic stacking and metabolic stability.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent. Its synthesis likely involves coupling of oxadiazole intermediates with dihydropyridinone-acetamide precursors, optimized via methods described in crystallography and NMR studies .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-14-4-3-5-16(10-14)22-26-23(31-27-22)17-7-9-21(30)28(12-17)13-20(29)25-19-8-6-15(2)11-18(19)24/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXGNAAUGUPDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the chlorinated phenyl group. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide

  • Structural Differences :
    • Oxadiazole substituent: 4-chlorophenyl vs. 3-methylphenyl in the target compound.
    • Acetamide group: 3-chloro-4-methoxyphenyl vs. 2-chloro-4-methylphenyl.
  • Methoxy groups enhance solubility but may reduce metabolic stability compared to methyl groups .

N-(3-chloro-4-methylphenyl)-2-(5-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

  • Structural Differences :
    • Oxadiazole substituent: 2-methoxyethyl vs. 3-methylphenyl.
    • Molecular weight: 402.8 vs. ~405–410 (estimated for the target compound).
  • Reduced aromaticity may decrease π-π stacking interactions in biological targets .

Variations in the Core Heterocyclic Scaffold

2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide

  • Structural Differences: Core scaffold: Pyrazolyl ring replaces dihydropyridinone. Additional groups: Methylsulfanyl and amino substituents.
  • Implications :
    • Pyrazole’s planar structure may enhance binding to flat enzymatic pockets.
    • Methylsulfanyl groups increase hydrophobicity, affecting ADME (absorption, distribution, metabolism, excretion) profiles .

Comparative Table of Key Compounds

Compound Name Oxadiazole Substituent Acetamide Substituent Core Scaffold Molecular Weight Notable Properties
Target Compound 3-methylphenyl 2-chloro-4-methylphenyl Dihydropyridinone ~405–410 High aromaticity, moderate solubility
N-(3-Chloro-4-methoxyphenyl)-... () 4-chlorophenyl 3-chloro-4-methoxyphenyl Dihydropyridinone ~420 Enhanced solubility, electron-deficient oxadiazole
N-(3-chloro-4-methylphenyl)-... () 2-methoxyethyl 3-chloro-4-methylphenyl Pyridinone 402.8 Flexible side chain, lower aromaticity
2-{5-Amino-4-[3-(4-methoxyphenyl)-...}-N-(2-chlorobenzyl)acetamide () 4-methoxyphenyl 2-chlorobenzyl Pyrazole ~430 Planar scaffold, hydrophobic groups

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Aromatic vs. Aliphatic Substituents: 3-Methylphenyl on oxadiazole (target compound) balances lipophilicity and metabolic stability better than 2-methoxyethyl or 4-chlorophenyl . Core Scaffold Flexibility: Dihydropyridinone’s lactam ring supports hydrogen bonding, whereas pyrazole’s rigidity may limit target adaptability .
  • Spectroscopic Comparisons :
    • NMR studies (e.g., ) suggest substituents in regions analogous to "positions 29–36" and "39–44" significantly alter chemical environments, detectable via δH shifts .

Biological Activity

N-(2-chloro-4-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic compound characterized by its complex structure, which includes a chlorinated phenyl group and an oxadiazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The IUPAC name for this compound indicates its structural complexity, featuring multiple functional groups that may contribute to its biological activity. The molecular formula is C23H19ClN4O3C_{23}H_{19}ClN_{4}O_{3} with a molecular weight of 434.87 g/mol. The presence of the oxadiazole moiety is particularly significant as it is known for various biological activities.

Anticancer Properties

Research has indicated that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, including anticancer effects. For instance, derivatives of oxadiazoles have shown significant cytotoxicity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. One study noted that certain oxadiazole derivatives have IC50 values in the micromolar range against multiple cancer types, suggesting potential as anticancer agents .

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit key pathways involved in tumor growth and proliferation. For example, compounds with similar structures have been shown to inhibit enzymes like Histone Deacetylase (HDAC) and Carbonic Anhydrase (CA) , which are crucial in cancer biology .

Antimicrobial Activity

In addition to anticancer properties, there is evidence that oxadiazole derivatives have antimicrobial activity. Studies have demonstrated that these compounds can exhibit inhibitory effects against various bacteria and fungi. The broad-spectrum antimicrobial properties make them candidates for further development into therapeutic agents .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo models . This suggests a multifaceted role in treating conditions characterized by inflammation.

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer activity of a series of oxadiazole derivatives against various human cancer cell lines. The results indicated that the compounds exhibited selective cytotoxicity with IC50 values ranging from 10 to 100 µM across different cancer types. Notably, the compound under discussion showed promising results against breast cancer cell lines .

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial properties of similar oxadiazole derivatives. The study found that certain compounds displayed significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 5 to 50 µg/mL, indicating potential for development as antimicrobial agents .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via condensation reactions involving chloroacetyl chloride and amines under reflux conditions. Triethylamine is often used as a base to facilitate the reaction, with TLC monitoring to confirm completion (e.g., pet-ether recrystallization yields >70% purity) . For analogous structures, refluxing in DMF with potassium carbonate and chloroacetylated intermediates is effective, followed by aqueous workup .

Q. How should researchers validate the compound’s structural integrity?

Use a combination of ¹H NMR (e.g., δ 13.30 ppm for NH protons in amide groups), IR (to confirm carbonyl stretches at ~1650–1750 cm⁻¹), and LC-MS for molecular weight verification . Elemental analysis (C, H, N) is critical to confirm purity and stoichiometry .

Q. What computational tools predict this compound’s biological activity?

The PASS program and molecular docking studies are widely used to predict bioactivity (e.g., enzyme inhibition or receptor binding). These methods analyze pharmacophore features and simulate ligand-target interactions .

Advanced Research Questions

Q. How can tautomeric equilibria (amine/imine forms) affect experimental outcomes?

The compound may exist in amine/imine tautomeric forms, as evidenced by ¹H NMR signals at δ 11.20–10.10 ppm. A 50:50 ratio of tautomers can complicate reactivity studies. Use variable-temperature NMR or X-ray crystallography to resolve ambiguities .

Q. What strategies optimize the synthesis of analogs with improved bioactivity?

Introduce substituents at the oxadiazole or pyridinone rings to modulate electronic and steric effects. For example, bromine or methoxy groups enhance metabolic stability . Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can streamline heterocycle formation .

Q. How should researchers address contradictions in spectral data during characterization?

If LC-MS or NMR data conflict with expected results, cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For example, diastereomeric mixtures may require chiral HPLC .

Q. What in vitro models are suitable for studying its pharmacokinetic properties?

Use hepatic microsomes for metabolic stability assays and Caco-2 cell monolayers for permeability studies. Monitor cytochrome P450 inhibition to assess drug-drug interaction risks .

Methodological Considerations

Q. How to design stability studies under varying pH and temperature?

Prepare buffer solutions (pH 1–10) and incubate the compound at 25–40°C. Analyze degradation products via UPLC-QTOF-MS. For example, oxadiazole rings are prone to hydrolysis under acidic conditions .

Q. What analytical techniques quantify tautomer ratios in solution?

Integrate ¹H NMR peaks for distinct NH protons or use UV-Vis spectroscopy with pH-dependent absorbance shifts. For solid-state analysis, employ Raman spectroscopy or PXRD .

Q. How to troubleshoot low yields in oxadiazole ring formation?

Optimize reaction time, temperature, and catalyst loading. For example, DBU (1,8-diazabicycloundec-7-ene) accelerates cyclization in dithiazole derivatives .

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